N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Overview
Description
The compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a heterocyclic molecule that includes both thiazol and acetamide groups. These types of compounds have been explored for various synthetic and biological applications due to their unique structural features. The thiazole ring, in particular, is a crucial component in various biologically active compounds, contributing to their chemical diversity and potential therapeutic uses.
Synthesis Analysis
The synthesis of related thiazol-containing compounds typically involves the reaction of chloral with substituted anilines, producing a variety of products depending on the reaction conditions. For instance, a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones can be synthesized by treating the respective 2,2,2-trichloroethylidene anilines with thioglycolic acid. These reactions highlight the synthetic versatility of chloral and anilines in producing thiazole derivatives (Issac & Tierney, 1996).
Scientific Research Applications
Synthesis of Complex Compounds
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is used in the synthesis of complex organic compounds. For instance, it serves as a building block for creating fused thiazolo[3,2-a]pyrimidinones, which are important in the development of various pharmaceuticals (Janardhan et al., 2014).
Anticancer Activities
This compound has been used in the synthesis of derivatives with potential anticancer activities. A study by Duran and Demirayak (2012) synthesized derivatives showing significant activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antibacterial Applications
Research has shown that derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide can have promising antibacterial properties. For instance, Lu et al. (2020) reported the successful synthesis of derivatives with effective antibacterial activities against various bacteria strains (Lu et al., 2020).
Anticonvulsant Properties
Compounds synthesized from N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide have been evaluated for their anticonvulsant activities. Soyer et al. (2004) found that certain derivatives showed promising results in anticonvulsant tests (Soyer et al., 2004).
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical development. Singh and Vedic (2015) utilized it for creating compounds with antimicrobial properties (Singh & Vedic, 2015).
Determination of pKa Values
The compound's derivatives have been used in studies to determine pKa values, essential for understanding drug properties. Duran and Canbaz (2013) investigated the acidity constants of acetamide derivatives synthesized from this compound (Duran & Canbaz, 2013).
Safety And Hazards
The safety information for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide indicates that it is classified as dangerous . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Future Directions
Given the lack of specific information on N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, future research could focus on its synthesis, chemical reactions, and potential applications. Similar compounds have shown promising antimicrobial and anticancer activities , suggesting potential avenues for further exploration.
properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-9(16)15(11-5-3-2-4-6-11)12-14-10(7-13)8-17-12/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIZGVXMHETAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308394 | |
Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
CAS RN |
58905-44-5 | |
Record name | 58905-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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